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Compound of Interest

Compound Name: NZ 419

Cat. No.: B1677063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for chronic kidney disease (CKD), the

management of uremic toxins remains a critical challenge. A variety of scavenger agents have

been developed to mitigate the toxic effects of these retained solutes. This guide provides a

comparative analysis of the safety profile of NZ 419, an investigational uremic toxin scavenger,

against established and alternative agents, namely AST-120 and Sevelamer. The following

sections detail the available preclinical and clinical safety data, supported by experimental

methodologies, to offer an objective comparison for research and development professionals.

Executive Summary of Comparative Safety Profiles
The table below summarizes the key safety findings for NZ 419, AST-120, and Sevelamer

based on available data. A significant data gap exists for NZ 419, with no formal preclinical

toxicology or clinical trial safety data publicly available. The information presented for NZ 419 is

derived from preliminary, non-guideline preclinical studies. In contrast, AST-120 and Sevelamer

have undergone extensive clinical evaluation, providing a more robust understanding of their

safety in human subjects.
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Parameter
NZ 419 (5-hydroxy-
1-methylhydantoin)

AST-120
(Kremezin®)

Sevelamer
(Renagel®,
Renvela®)

Mechanism of Action
Antioxidant, Hydroxyl

Radical Scavenger

Oral Carbon

Adsorbent of Uremic

Toxin Precursors

Non-absorbable

Phosphate-Binding

Polymer with Uremic

Toxin Binding

Properties

Preclinical Safety

Findings

No formal toxicology

studies available.

Studies on paraquat-

induced toxicity

suggest antioxidant

effects and potential

protection against

kidney injury.

Preclinical studies in

rats have been

conducted, but

specific quantitative

data such as LD50

and NOAEL are not

readily available in the

public domain.

Not systemically

absorbed. In a two-

year carcinogenicity

study in rats, an

increased incidence of

urinary bladder

transitional cell

papilloma was

observed in male rats

at a high dose. No

evidence of

mutagenicity in the

Ames test.

Clinical Safety Profile
No clinical trial safety

data available.

Generally well-

tolerated. The most

common adverse

events are

gastrointestinal,

including constipation,

nausea, loss of

appetite, and diarrhea.

No significant

difference in serious

adverse events

compared to placebo

in major clinical trials.

Not systemically

absorbed. Common

adverse events are

primarily

gastrointestinal,

including vomiting,

nausea, diarrhea,

dyspepsia, abdominal

pain, flatulence, and

constipation.

Sevelamer

hydrochloride may

worsen metabolic

acidosis.
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Development Status

Investigational;

reportedly in clinical

development.

Approved for use in

Japan, South Korea,

Taiwan, and the

Philippines.

Approved for the

control of serum

phosphorus in CKD

patients on dialysis.

In-Depth Safety Profile of NZ 419 (5-hydroxy-1-
methylhydantoin)
NZ 419, chemically known as 5-hydroxy-1-methylhydantoin, is a metabolite of creatinine and is

being investigated for its potential as a uremic toxin scavenger due to its intrinsic antioxidant

and hydroxyl radical scavenging properties.

Preclinical Safety Data:

To date, formal preclinical safety studies conducted under Good Laboratory Practice (GLP)

guidelines for NZ 419 have not been identified in the public domain. The available information

is derived from academic research focused on its protective effects in specific toxicity models:

Paraquat-Induced Nephrotoxicity Studies: In studies involving rodent models of paraquat-

induced kidney injury, administration of 5-hydroxy-1-methylhydantoin demonstrated a

protective effect, which was attributed to its antioxidant properties and ability to scavenge

hydroxyl radicals[1][2]. These studies showed that it could reduce markers of oxidative

stress, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes

like superoxide dismutase (SOD)[1][2]. While these findings suggest a favorable biological

activity, they do not provide the comprehensive safety assessment required for a new drug

candidate. Key toxicological endpoints such as acute toxicity (LD50), repeated-dose toxicity

(No-Observed-Adverse-Effect Level - NOAEL), genotoxicity, and carcinogenicity have not

been reported.

Clinical Safety Data:

No published data from Phase I or subsequent clinical trials detailing the safety and tolerability

of NZ 419 in humans are currently available.

In-Depth Safety Profile of AST-120 (Kremezin®)
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AST-120 is an oral spherical carbon adsorbent designed to adsorb uremic toxins and their

precursors, such as indole (a precursor to indoxyl sulfate), within the gastrointestinal tract,

thereby reducing their systemic absorption[3][4].

Preclinical Safety Data:

While numerous preclinical efficacy studies in rat models of CKD have demonstrated the ability

of AST-120 to attenuate the progression of renal disease, specific quantitative data from formal

toxicology studies are not widely published. These preclinical studies have generally supported

the safety of AST-120, paving the way for extensive clinical investigation.

Clinical Safety Data:

The safety of AST-120 has been evaluated in numerous clinical trials, including large-scale,

randomized, placebo-controlled studies[5][6]. The overall safety profile is considered favorable,

with the majority of adverse events being gastrointestinal in nature.

Common Adverse Events: A consistent finding across clinical trials is a higher incidence of

gastrointestinal disorders in patients treated with AST-120 compared to placebo. These

include:

Constipation

Nausea

Vomiting

Decreased appetite

Diarrhea

Serious Adverse Events: In major clinical trials, no significant difference in the incidence of

serious adverse events has been observed between the AST-120 and placebo groups.

Dermatological Events: Some meta-analyses have suggested a potential increase in

dermatological events with tailored-dose AST-120[5].
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In-Depth Safety Profile of Sevelamer (Renagel®,
Renvela®)
Sevelamer is a non-absorbable, calcium-free phosphate-binding polymer used to manage

hyperphosphatemia in CKD patients. It also possesses the ability to bind and remove certain

uremic toxins from the gastrointestinal tract. Sevelamer is available as sevelamer hydrochloride

and sevelamer carbonate.

Preclinical Safety Data:

As a non-systemically absorbed polymer, the primary focus of preclinical safety evaluation has

been on local gastrointestinal effects and long-term exposure.

Carcinogenicity: In a two-year dietary carcinogenicity study in rats, sevelamer hydrochloride

was associated with an increased incidence of urinary bladder transitional cell papilloma in

male rats at a high dose (human equivalent dose twice the maximum clinical trial dose)[3].

The mechanism for this is not fully understood but may be related to the high chloride load.

Mutagenicity: Sevelamer hydrochloride was not mutagenic in the in vitro bacterial reverse

mutation assay (Ames test)[3].

Impairment of Fertility: In a study in rats, sevelamer hydrochloride did not impair fertility[3].

Clinical Safety Data:

Sevelamer has been extensively studied in clinical trials and is widely used in clinical practice.

Its safety profile is well-characterized.

Common Adverse Events: Similar to AST-120, the most frequently reported adverse events

are gastrointestinal, including:

Vomiting

Nausea

Diarrhea
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Dyspepsia

Abdominal pain

Flatulence

Constipation[3]

Metabolic Acidosis: Sevelamer hydrochloride can exacerbate or cause metabolic acidosis

due to the exchange of chloride for phosphate in the gut. Sevelamer carbonate was

developed to address this issue and has been shown to have a more favorable effect on

serum bicarbonate levels.

Absorption of Vitamins: Being a non-specific binder, sevelamer may reduce the absorption of

fat-soluble vitamins (A, D, E, and K) and folic acid[3].

Methodologies for Key Safety Experiments
To ensure a thorough and standardized evaluation of the safety of new drug candidates like NZ
419, a series of preclinical toxicology studies are typically conducted according to

internationally recognized guidelines, such as those established by the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (as per OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance and to obtain information on its

hazardous properties to allow for classification.

Experimental Protocol:

Test Animals: Typically, a rodent species such as rats is used. A small number of animals are

used in a stepwise procedure.

Dose Administration: The test substance is administered orally by gavage at one of a series

of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

Procedure: The study proceeds in a stepwise manner, with the outcome of dosing at one

level determining the dose for the next step.
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Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

Endpoint: The study allows for the classification of the substance into a toxicity category

based on the observed mortality and toxic effects at different dose levels.

Start with defined dose level (e.g., 300 mg/kg) Dose 3 animals Observe for mortality/toxicity

2-3 animals die

0-1 animal dies

Repeat at a lower dose

Repeat at a higher dose

Classify substance based on outcome

Click to download full resolution via product page

Workflow for Acute Oral Toxicity Testing (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (as per
OECD Guideline 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse

mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Experimental Protocol:

Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable

to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian

metabolism.

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential

amino acid.
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Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have

undergone a reverse mutation will be able to grow and form visible colonies. The number of

revertant colonies is counted.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to the negative control.

Without Metabolic Activation With Metabolic Activation (S9 Mix)

Bacterial Tester Strains

Plate on Minimal Agar

Test Substance

Incubate

Count Revertant Colonies

Compare colony counts to control

Bacterial Tester Strains

Plate on Minimal Agar

Test Substance S9 Mix

Incubate

Count Revertant Colonies

Click to download full resolution via product page

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated-Dose 28-Day Oral Toxicity Study in Rodents
(as per OECD Guideline 407)
Objective: To provide information on the potential health hazards likely to arise from repeated

oral exposure to a substance over a 28-day period.
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Experimental Protocol:

Test Animals: Young adult rats are typically used. Animals are divided into at least three dose

groups and one control group, with an equal number of males and females in each group.

Dose Administration: The test substance is administered orally (by gavage, in diet, or in

drinking water) daily for 28 days.

Observations:

Clinical Observations: Animals are observed daily for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study

for analysis of various parameters.

Ophthalmological Examination: Performed before and at the end of the study.

Pathology: At the end of the 28-day period, all animals are euthanized, and a full necropsy is

performed. Organs are weighed, and tissues are collected for histopathological examination.

Endpoint: The study aims to identify target organs of toxicity and determine the No-

Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse

effects are observed.
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In-life Observations

Terminal Procedures

Select Rodent Groups (3 Dose Levels + 1 Control)

Daily Oral Administration for 28 Days

Daily Clinical Signs Weekly Body Weight & Food/Water Intake Ophthalmology

End of 28-Day Dosing

Data Analysis & NOAEL Determination

Hematology & Clinical BiochemistryGross Necropsy

Histopathology

Click to download full resolution via product page

Workflow for a 28-Day Repeated-Dose Oral Toxicity Study.

Conclusion
This comparative guide highlights the current state of knowledge regarding the safety profiles

of NZ 419, AST-120, and Sevelamer. While AST-120 and Sevelamer have well-documented

safety profiles, characterized primarily by gastrointestinal adverse events, there is a significant

lack of publicly available safety data for NZ 419. The preliminary preclinical findings for NZ 419
are promising in terms of its antioxidant activity, but a comprehensive assessment of its safety

through standardized preclinical toxicology studies and controlled clinical trials is essential for

its further development as a therapeutic agent for CKD. Researchers and drug development
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professionals should consider these data gaps when evaluating the potential of NZ 419 and

other novel uremic toxin scavengers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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